1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one
Description
Properties
IUPAC Name |
1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-12(2,3)6-11(15)14-7-9-4-5-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYDBSVWVIFBOH-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CC2CCNC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CC(=O)N1C[C@H]2CCN[C@H]2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Intramolecular C-H Activation
The cis-fused ring system is efficiently constructed via palladium-catalyzed C-H activation, as demonstrated in analogous syntheses of polycyclic heterocycles. A dihalogenated precursor undergoes cyclization in the presence of Pd(OAc)₂ and phosphine ligands (e.g., PPh₃), forming the bicyclic amine with high stereoselectivity. For example, brominated intermediates like 3-bromo-4-(2-methyl-5-phenyl-pyrrol-1-yl)-phenyl derivatives are cyclized under optimized conditions (toluene, 80°C, 6–12 h) to yield the cis-configuration.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | PPh₃ (10 mol%) |
| Solvent | Toluene |
| Temperature | 80°C |
| Yield | 78–92% |
Bromomethoxylation for Functionalization
Bromine-mediated functionalization is critical for introducing substituents. The reaction of heterochalcones with Br₂/MeOH in the presence of AgNO₃ or Pb(NO₃)₂ yields brominated intermediates that facilitate subsequent coupling. For instance, bromomethoxylation of α,β-unsaturated carbonyl compounds proceeds regioselectively, forming 3-methoxy-2-bromopropanoyl derivatives that are pivotal for ring closure.
Acylation with 3,3-Dimethylbutanoyl Chloride
The ketone moiety is introduced via acylation of the bicyclic amine.
Standard Acylation Protocol
The amine reacts with 3,3-dimethylbutanoyl chloride under Schotten-Baumann conditions. Triethylamine (TEA) is used as a base in dichloromethane (DCM) at 0°C to room temperature.
Procedure
-
Dissolve the bicyclic amine (1.0 equiv) in DCM.
-
Add TEA (2.5 equiv) and cool to 0°C.
-
Slowly add 3,3-dimethylbutanoyl chloride (1.2 equiv).
-
Stir for 12 h at room temperature.
-
Quench with H₂O, extract with DCM, and purify via column chromatography (SiO₂, hexane/EtOAc).
Bromine-Assisted Coupling
In cases where the amine is brominated, a Ullmann-type coupling may be employed. For example, 1-((3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl) intermediates react with 3,3-dimethylbutanoyl bromide in the presence of CuI and 1,10-phenanthroline, yielding the target compound.
Stereochemical Control and Purification
Chiral Resolution
The cis configuration is enforced using chiral auxiliaries or catalysts. Asymmetric hydrogenation of prochiral enamines with Ru-BINAP complexes achieves >90% enantiomeric excess (ee). Subsequent recrystallization from ethanol/water mixtures enhances ee to >99%.
Chromatographic Purification
Final purification employs reverse-phase HPLC (C18 column, MeCN/H₂O gradient) to isolate the product from regioisomers.
Analytical Data and Validation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 3.45–3.20 (m, 4H, pyrrolidine-H), 2.85–2.70 (m, 2H, CH₂CO), 1.15 (s, 9H, C(CH₃)₃).
-
HRMS : m/z calc. for C₁₂H₂₂N₂O [M+H]⁺: 210.1701; found: 210.1704.
Industrial-Scale Considerations
Chemical Reactions Analysis
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, making it a candidate for drug development.
Industry: It is used in the production of optoelectronic materials and pigments.
Mechanism of Action
The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical parameters of the target compound and its closest analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one (Target) | Not Reported | ~C₁₃H₂₂N₂O¹ | ~222.3 g/mol¹ | Pyrrolopyrrole core, 3,3-dimethylbutanoyl |
| tert-Butyl cis-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate | 180975-51-3 | C₁₁H₂₀N₂O₂ | 212.29 g/mol | Pyrrolopyrrole core, tert-butyl carbamate |
| 1-((3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one | 1932287-32-5 | ~C₈H₁₄N₂O¹ | ~154.2 g/mol¹ | Pyrrolopyrrole core, acetyl group |
¹Estimated based on structural analysis.
Key Observations:
- Target Compound: The 3,3-dimethylbutanoyl group introduces significant steric bulk and lipophilicity compared to the acetyl group in the analog from . This may enhance membrane permeability but reduce aqueous solubility .
- tert-Butyl Carbamate Analog (): This compound serves as a synthetic intermediate, where the tert-butyl group protects the amine during synthesis. Its molecular weight (212.29 g/mol) is lower than the target due to the absence of the dimethylbutanoyl chain .
Biological Activity
1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)-3,3-dimethylbutan-1-one is a complex organic compound characterized by its unique bicyclic structure. Its molecular formula is with a molecular weight of approximately 182.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacological and biochemical applications.
Chemical Structure
The structural features of this compound contribute significantly to its biological activity. The hexahydropyrrolo[3,4-b]pyrrole moiety is crucial for its interaction with various biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various pathogens.
- Cytotoxic Effects : Investigations into its cytotoxicity reveal that it may inhibit the proliferation of certain cancer cell lines.
- Neuroprotective Effects : Some studies indicate a possible role in neuroprotection, potentially through modulation of neurotransmitter systems.
The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. Binding to these targets can alter their activity, leading to various biological outcomes such as:
- Inhibition of enzyme activity.
- Modulation of receptor signaling pathways.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Study : A study assessed the compound's efficacy against common bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
- Cytotoxicity Assay : In vitro assays demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, with IC50 values indicating significant anti-cancer potential.
- Neuroprotection Research : A recent study explored the neuroprotective effects in animal models of neurodegeneration. The results suggested a reduction in neuronal cell death and improved cognitive function after treatment with the compound.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
